N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

DNA alkylation nitrogen mustard monofunctional alkylator

N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9, molecular formula C11H13ClN2O2, molecular weight 240.68 g/mol) is a synthetic small molecule classified as a nitrogen mustard analogue featuring a 2,3-dihydro-4H-1,4-benzoxazine scaffold linked via a urea-type carboxamide to a single 2-chloroethyl group. The compound is supplied as a grey solid at ≥95% purity (validated by 1H-NMR) by multiple international vendors including Apollo Scientific (cat.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 1427460-58-9
Cat. No. B1405603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
CAS1427460-58-9
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C(=O)NCCCl
InChIInChI=1S/C11H13ClN2O2/c12-5-6-13-11(15)14-7-8-16-10-4-2-1-3-9(10)14/h1-4H,5-8H2,(H,13,15)
InChIKeyIQERVULEENSFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9): Chemical Identity, Supplier Landscape, and Procurement Baseline


N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9, molecular formula C11H13ClN2O2, molecular weight 240.68 g/mol) is a synthetic small molecule classified as a nitrogen mustard analogue featuring a 2,3-dihydro-4H-1,4-benzoxazine scaffold linked via a urea-type carboxamide to a single 2-chloroethyl group . The compound is supplied as a grey solid at ≥95% purity (validated by 1H-NMR) by multiple international vendors including Apollo Scientific (cat. OR110432), Combi-Blocks (cat. QI-5567), AKSci (cat. 1761DX), and Leyan (cat. 1432763) . It is classified as Harmful/Irritant under GHS and requires storage at −20°C under dry, light-protected, sealed conditions . Importantly, no peer-reviewed primary research articles or patents specifically characterizing the biological activity, target engagement, or in vitro/in vivo efficacy of this exact compound were identified at the time of this analysis.

Why N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide Cannot Be Substituted by Generic Nitrogen Mustards or Alternative Benzoxazine Carboxamides


Substituting N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide with a generic nitrogen mustard (e.g., mechlorethamine, melphalan, or chlorambucil) or an alternative benzoxazine carboxamide overlooks critical structural determinants that govern molecular recognition, DNA interaction topology, and physicochemical properties. Classic nitrogen mustards possess a bis(2-chloroethyl)amine moiety enabling bifunctional DNA crosslinking, whereas this compound carries only a single 2-chloroethyl group appended via a urea linkage to the benzoxazine N4 position, which would be expected to mediate monofunctional alkylation with distinct DNA adduct profiles and potentially different biological consequences [1][2]. Conversely, most biologically characterized 2,3-dihydro-1,4-benzoxazine-4-carboxamides—such as the VEGFR2 (KDR) inhibitors and CREBBP bromodomain ligands co-crystallized in the PDB—feature non-alkylating N-substituents (e.g., aryl, heteroaryl, or alkyl groups) and operate via kinase inhibition or protein-protein interaction disruption rather than DNA alkylation [3][4]. The combination of the benzoxazine-4-carboxamide scaffold with a chloroethyl warhead is structurally unique among commercially available research compounds, meaning that neither alternative benzoxazine carboxamides nor generic nitrogen mustards recapitulate its full pharmacophore. Substitution without experimental validation of target engagement, DNA adduct formation, and cellular pharmacology would introduce uncharacterized variables into any experimental system.

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) Versus Closest Analogs


Mono-Chloroethyl Warhead vs. Bis-Chloroethyl Nitrogen Mustards: Functional Group Stoichiometry and Predicted DNA Alkylation Mode

The target compound contains a single 2-chloroethyl group (one alkylating moiety), in contrast to clinically established nitrogen mustards—mechlorethamine, melphalan, and chlorambucil—which each contain a bis(2-chloroethyl)amine group providing two reactive alkylating centers capable of forming interstrand DNA crosslinks [1]. This stoichiometric difference (1 vs. 2 reactive chloroethyl arms) is expected to alter the DNA damage spectrum from predominantly bifunctional crosslinks to predominantly monofunctional adducts, consistent with the established mechanistic dichotomy in which monofunctional nitrogen mustard analogues produce distinct DNA lesion profiles and can exhibit different cytotoxicity profiles compared to their bifunctional counterparts [2]. No direct experimental DNA alkylation data are available for this specific compound.

DNA alkylation nitrogen mustard monofunctional alkylator structure-activity relationship

Benzoxazine-4-Carboxamide Scaffold vs. Benzoxazine-8-Carboxamide 5-HT3 Antagonists: Regioisomeric Differentiation of Pharmacological Target Space

The target compound features a 4-carboxamide substitution pattern on the 2,3-dihydro-1,4-benzoxazine core, placing the carboxamide directly on the oxazine nitrogen (N4 position). This regiospecific connectivity is structurally distinct from the extensively characterized benzoxazine-8-carboxamide series—potent 5-HT3 receptor antagonists with in vivo activity in the von Bezold-Jarisch reflex assay—where the carboxamide is attached at the C8 (benzene ring) position [1][2]. Published benzoxazine-8-carboxamide derivatives demonstrate nanomolar 5-HT3 receptor binding affinity, while the 4-carboxamide scaffold has been validated in entirely different target contexts: VEGFR2 kinase inhibition (KDR IC50 < 0.1 µM; PDB 2RL5) and CREBBP bromodomain binding (PDB 5W0Q) [3][4]. No 5-HT3 receptor binding data are available for the 4-carboxamide regioisomer series.

benzoxazine carboxamide regioisomerism 5-HT3 antagonist VEGFR2 inhibitor target selectivity

Molecular Weight and Physicochemical Differentiation from Clinically Approved Nitrogen Mustards

With a molecular weight of 240.68 Da and the formula C11H13ClN2O2, the target compound is substantially smaller than the clinically approved aromatic nitrogen mustards melphalan (305.20 Da) and chlorambucil (304.21 Da), and comparable to cyclophosphamide (261.09 Da) [1]. The lower molecular weight and the presence of the conformationally constrained benzoxazine bicyclic system (vs. the flexible phenylalanine scaffold of melphalan or phenylbutyric acid scaffold of chlorambucil) are anticipated to influence membrane permeability, distribution volume, and metabolic stability, although no experimental ADME data are available for this specific compound. The benzoxazine scaffold contributes 2 hydrogen bond acceptors (oxazine oxygen, urea carbonyl) and 1 hydrogen bond donor (urea NH), predicted to yield a logP lower than chlorambucil (logP ~3.5) but higher than cyclophosphamide (logP ~0.6), placing it in a distinct physicochemical space [2].

molecular weight physicochemical properties drug-likeness permeability

Validated Purity Specification: ≥95% by 1H-NMR with Defined Physical Form

The target compound is supplied with a vendor-certified purity of ≥95.0% as determined by 1H-NMR spectroscopy, with the physical form specified as a grey solid . This analytical specification is comparable to or exceeds that of many research-grade nitrogen mustard analogues available through standard catalog channels. Multiple independent suppliers (Apollo Scientific, Combi-Blocks, AKSci, Leyan) list the compound at 95% purity, providing procurement redundancy . The specified storage condition (−20°C, dry, light-protected, sealed) is consistent with the expected reactivity of the chloroethyl moiety, which is susceptible to hydrolysis, and is more stringent than the ambient storage conditions typical for many non-alkylating benzoxazine carboxamides.

purity specification quality control 1H-NMR batch consistency procurement

GHS Hazard Classification and Safe Handling Differentiation from Non-Alkylating Benzoxazine Carboxamides

The compound is classified under GHS as Harmful/Irritant with hazard statements encompassing dermal toxicity (H312: Harmful in contact with skin), inhalation toxicity (H332: Harmful if inhaled), ingestion toxicity (H302: Harmful if swallowed), respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . This hazard profile is consistent with the expected reactivity of the chloroethyl alkylating moiety and is more extensive than the hazard classifications typical of non-alkylating 2,3-dihydro-1,4-benzoxazine-4-carboxamide derivatives used as kinase inhibitors or bromodomain ligands, which generally carry fewer GHS hazard designations due to their lack of electrophilic functionality [1]. The requisite precautionary statements—including use only outdoors or in well-ventilated areas, avoidance of dust/fume inhalation, and mandatory protective gloves/clothing/eye protection—reflect the increased risk associated with handling an alkylating agent compared to non-electrophilic benzoxazine congeners.

GHS classification safety profile alkylating agent hazard laboratory handling

Recommended Research Application Scenarios for N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) Based on Available Evidence


Chemical Probe for Investigating Monofunctional vs. Bifunctional DNA Alkylation Consequences in Isogenic Cell Systems

The compound's single chloroethyl group makes it a candidate chemical probe for dissecting the differential cellular consequences of monofunctional DNA alkylation versus bifunctional crosslinking. When used alongside a bis-chloroethyl nitrogen mustard comparator (e.g., mechlorethamine or chlorambucil) in isogenic cell lines with defined DNA repair pathway deficiencies (e.g., ERCC1−/− vs. wild-type for nucleotide excision repair; BRCA2−/− vs. wild-type for homologous recombination), researchers can potentially attribute differential cytotoxicity, cell cycle arrest patterns, and DNA damage signaling (γH2AX, phospho-ATM, phospho-CHK1) specifically to the absence of interstrand crosslink formation [1]. However, users must first experimentally confirm that the compound engages DNA and characterize its adduct spectrum, as no published DNA alkylation data exist for this specific molecule [2].

Scaffold-Hopping Starting Point for Dual-Mechanism Benzoxazine-Based Anticancer Agents

The 2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide scaffold is structurally validated in two distinct target contexts relevant to oncology: VEGFR2 kinase inhibition (KDR IC50 < 0.1 µM, PDB 2RL5) [3] and CREBBP bromodomain antagonism (PDB 5W0Q) [4]. Appending a chloroethyl warhead to this scaffold creates a hybrid chemotype with potential for dual pharmacology—kinase/epigenetic target engagement combined with DNA alkylation. This design concept parallels the successful clinical development of the substituted dihydrobenzoxazine FK973, which demonstrated interstrand DNA-DNA and DNA-protein crosslinking activity with an IC50 of ~1 µM against L1210 murine leukemia cells (threefold more potent than mitomycin C) [5]. The compound may serve as a starting scaffold for medicinal chemistry optimization of dual-mechanism anticancer agents, subject to de novo synthesis and biological profiling.

Negative Control or Comparator in Benzoxazine Carboxamide Structure-Activity Relationship Studies

Given that extensive SAR has been established for 2,3-dihydro-1,4-benzoxazine-8-carboxamides as 5-HT3 antagonists [6] and for 2,3-dihydro-1,4-benzoxazine-4-carboxamides as kinase inhibitors [3], this compound can serve as a structurally distinct comparator to assess whether biological activity in a given benzoxazine screening campaign is driven by the carboxamide regiospecific position (C4 vs. C8), the presence of the chloroethyl warhead, or the benzoxazine scaffold itself. Its inclusion in focused screening libraries alongside non-alkylating benzoxazine-4-carboxamides and benzoxazine-8-carboxamides can help deconvolute structure-activity relationships and identify pharmacophoric elements essential for target engagement.

Covalent Probe Development for Cellular Target Engagement Profiling

The chloroethyl moiety's intrinsic electrophilicity, while lacking the specificity of modern covalent inhibitor warheads (e.g., acrylamides, sulfonyl fluorides), may be exploited in cellular thermal shift assays (CETSA) or competition-based ABPP (activity-based protein profiling) experiments to identify protein targets covalently modified by this chemotype. When used in conjunction with an alkyne-tagged analogue or a click-chemistry-compatible derivative for target enrichment and LC-MS/MS-based proteomics, the compound could reveal novel ligandable sites preferentially engaged by benzoxazine-4-carboxamide scaffolds bearing electrophilic appendages. This application requires custom synthetic derivatization and is contingent upon the compound demonstrating adequate cellular permeability and reactivity under physiological conditions—properties that remain uncharacterized.

Quote Request

Request a Quote for N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.